
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine is a modified nucleoside that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 2’-hydroxyl position, a deoxy modification at the 3’ position, and a methyl group at the 5 position of the uridine base .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine typically involves the protection of the hydroxyl groups of uridine with TBDMS groups. A common method includes the treatment of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The deoxygenation at the 3’ position can be achieved using selective reduction reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesizers and continuous flow reactors may enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The methyl group at the 5 position can be oxidized to form different derivatives.
Reduction: The compound can be reduced at specific positions to yield deoxy derivatives.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-formyluridine derivatives, while reduction can produce various deoxyuridine analogs .
Wissenschaftliche Forschungsanwendungen
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is utilized in studies involving nucleic acid interactions and modifications.
Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics
Wirkmechanismus
The mechanism of action of 2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine involves its incorporation into nucleic acids, where it can affect the stability and function of the resulting molecules. The TBDMS group provides steric protection, which can influence the compound’s interactions with enzymes and other biomolecules. The deoxy modification at the 3’ position and the methyl group at the 5 position can also impact the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-O-tert-Butyldimethylsilyl-3’-deoxyuridine
- 2’-O-tert-Butyldimethylsilyl-5-methyluridine
- 3’-deoxy-5-methyluridine
Uniqueness
2’-O-tert-Butyldimethylsilyl-3’-deoxy-5-methyluridine is unique due to the combination of modifications at the 2’, 3’, and 5 positions. This specific arrangement of functional groups provides distinct chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
Molekularformel |
C16H28N2O5Si |
|---|---|
Molekulargewicht |
356.49 g/mol |
IUPAC-Name |
1-[(2R,3R,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-13(10)20)14-12(7-11(9-19)22-14)23-24(5,6)16(2,3)4/h8,11-12,14,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,14+/m0/s1 |
InChI-Schlüssel |
BAEVUVGOARPEDS-OUCADQQQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


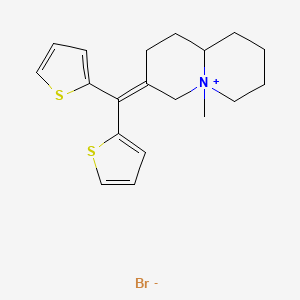
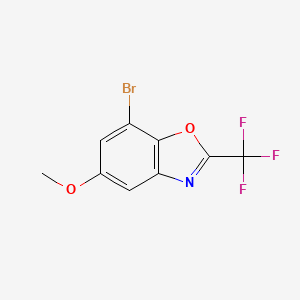
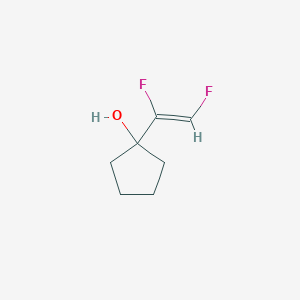

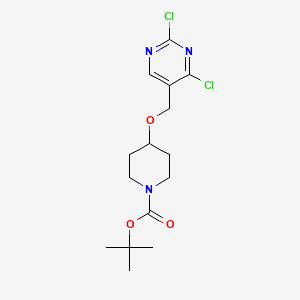
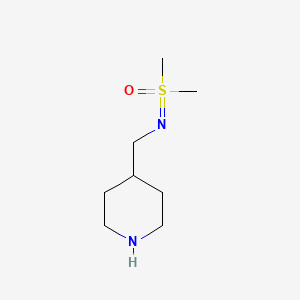
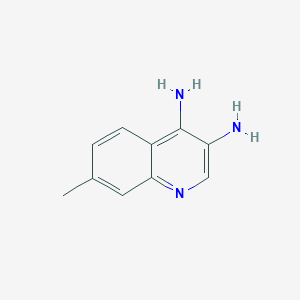
![1-[(E)-But-1-Enyl]-2-Fluoro-Benzene](/img/structure/B12840796.png)
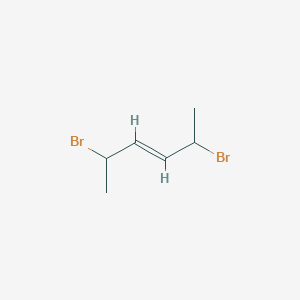


![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)
